molecular formula C21H25N5O3 B4854723 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide

Cat. No. B4854723
M. Wt: 395.5 g/mol
InChI Key: FXCSAVZRIKDBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in scientific research. BODIPY is a versatile compound that can be used in various fields, including bioimaging, chemical sensing, and photovoltaics.

Mechanism of Action

The mechanism of action of BODIPY is based on its fluorescent properties. BODIPY has a high quantum yield, meaning that it emits a high amount of fluorescence when excited by light. The fluorescence emission of BODIPY can be tuned by modifying its chemical structure, allowing for the development of various fluorescent probes.
Biochemical and Physiological Effects:
BODIPY has minimal biochemical and physiological effects on living organisms. Studies have shown that BODIPY is non-toxic and does not affect cellular viability or function. BODIPY is also stable in biological environments, making it an ideal fluorescent probe for in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BODIPY in lab experiments is its high fluorescence intensity and stability. BODIPY also has a broad excitation and emission range, allowing for the development of various fluorescent probes. However, one limitation of BODIPY is its sensitivity to photobleaching, which can affect the accuracy of fluorescence measurements.

Future Directions

There are numerous future directions for the use of BODIPY in scientific research. One direction is the development of BODIPY-based fluorescent probes for the detection of specific biomolecules such as nucleic acids and proteins. Another direction is the use of BODIPY in photovoltaics for the development of efficient and cost-effective solar cells. Additionally, BODIPY can be used in the development of targeted drug delivery systems for the treatment of various diseases.
Conclusion:
In conclusion, BODIPY is a versatile compound that has numerous applications in scientific research. Its unique fluorescent properties make it an ideal fluorescent probe for various studies, including bioimaging, chemical sensing, and photovoltaics. The synthesis of BODIPY is relatively simple, and it has minimal biochemical and physiological effects on living organisms. The future directions for the use of BODIPY in scientific research are vast, and it is an exciting compound that has the potential to revolutionize various fields.

Scientific Research Applications

BODIPY has been widely used in scientific research due to its unique fluorescent properties. BODIPY can be used as a fluorescent probe to study biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. BODIPY can also be used in bioimaging studies to visualize cellular structures and functions. Additionally, BODIPY can be used in chemical sensing applications to detect various analytes such as metal ions, pH, and gases.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-2-28-19-9-4-3-6-16(19)14-25-10-12-26(13-11-25)15-20(27)22-17-7-5-8-18-21(17)24-29-23-18/h3-9H,2,10-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCSAVZRIKDBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethoxybenzyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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